Dirocaftor
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3Si2/c1-28(2,3)19-12-20(29(4,5)6)18(25)11-17(19)24-22(27)15-13-23-16-10-8-7-9-14(16)21(15)26/h7-13,25H,1-6H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIFWXBQYAKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137932-23-9 | |
| Record name | Dirocaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137932239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dirocaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16143 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIROCAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3T6M1AS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Dirocaftor
Mechanism of Action of Dirocaftor as a CFTR Potentiator
CFTR potentiators work by increasing the amount of time the CFTR channel remains open, thereby improving ion transport through the channel mdpi.comdovepress.comfrontiersin.org. This action is particularly beneficial for CFTR mutations that affect channel opening and ion secretion mdpi.com.
Enhancement of CFTR Channel Open Probability (P0)
Potentiators like this compound enhance CFTR gating by increasing the channel's open probability (P0) mdpi.comdovepress.comfrontiersin.orgnih.gov. By holding the channel open for longer periods, this compound facilitates the movement of ions across the cell membrane cysticfibrosisnewstoday.com. This is a key mechanism by which potentiators aim to restore CFTR function mdpi.comdovepress.comfrontiersin.org.
Influence on Chloride and Bicarbonate Ion Transport Dynamics
The CFTR protein is a channel that transports both chloride (Cl-) and bicarbonate (HCO3-) ions across epithelial cell membranes dovepress.comnih.gov. Defective CFTR function in CF leads to impaired transport of both ions, contributing to the buildup of thick mucus cysticfibrosisnewstoday.comcysticfibrosisnewstoday.com. Potentiators aim to enhance the transport of these ions by improving channel gating mdpi.comdovepress.com. Studies with other CFTR modulator combinations have shown significant enhancement of both chloride and bicarbonate transport across epithelial tissues nih.govcysticfibrosisnewstoday.com. While specific detailed data on this compound's isolated effect on the ratio or dynamics of chloride versus bicarbonate transport is limited in the provided context, its classification as a potentiator indicates its intended role in facilitating the movement of these ions through the CFTR channel.
Potential Interaction Sites and Molecular Recognition with CFTR Protein
CFTR potentiators interact directly with the CFTR protein to exert their effects mdpi.com. While the precise binding site of this compound is not explicitly detailed in the provided information, studies on other potentiators like ivacaftor (B1684365) suggest that they can bind to allosteric sites on the CFTR protein, distinct from the canonical catalytic site mdpi.com. These binding events can influence the conformational changes of the CFTR protein, affecting its gating cycle mdpi.comfrontiersin.org. Cryo-electron microscopy has been instrumental in revealing interaction sites of modulators within the transmembrane and nucleotide-binding domains of CFTR mdpi.com. Given this compound's structural similarities to ivacaftor mdpi.com, it is plausible that it may interact with similar regions or utilize comparable mechanisms to modulate CFTR function.
Selective Potentiation of Specific CFTR Mutation Classes
CFTR mutations are categorized into different classes based on how they affect the CFTR protein nih.govnih.govcff.org. Potentiators are particularly relevant for mutations that result in a protein that reaches the cell surface but has impaired gating or reduced conductance (Class III and IV mutations) dovepress.comnih.gov.
Research on this compound's Effects on F508del-CFTR Function
The F508del mutation is the most common CF-causing mutation and primarily leads to defective protein folding and trafficking, preventing sufficient protein from reaching the cell membrane (Class II) cysticfibrosisnewstoday.comresearchgate.netnih.gov. However, F508del-CFTR that does reach the surface also exhibits gating defects nih.govnih.gov. This compound has been investigated for its effects on F508del-CFTR function, particularly in combination therapies aimed at addressing both the trafficking and gating defects cysticfibrosisnewstoday.commdpi.comresearchgate.net. Preclinical studies have suggested that this compound, when combined with correctors and amplifiers, can restore F508del-CFTR function to nearly normal levels cysticfibrosisnewstoday.com. Clinical trials have also evaluated this compound in individuals with the F508del mutation cysticfibrosisnewstoday.commdpi.comdovepress.comresearchgate.net. While the development of this compound as a monotherapy or in certain combinations for F508del has been discontinued (B1498344) mdpi.comdovepress.com, research into its potential contribution within multi-drug regimens for this prevalent mutation has been conducted cysticfibrosisnewstoday.comresearchgate.net.
Investigation of this compound's Activity on CFTR Gating Mutations
Gating mutations (Class III) impair the ability of the CFTR channel to open properly dovepress.comnih.govcff.org. Potentiators are considered particularly effective for these mutations as they directly address the gating defect dovepress.comnih.gov. While ivacaftor was the first potentiator approved for gating mutations like G551D mdpi.comdovepress.com, this compound is also being investigated for its potential in treating patients with rare CFTR mutations, which may include various classes, including gating mutations clinicaltrials.euveeva.com. Clinical trials are assessing the efficacy of this compound in adults with CF who have rare genetic mutations, implying its potential activity on mutations beyond F508del, potentially including gating variants clinicaltrials.euveeva.comportugalclinicaltrials.com.
Table 1: Selected CFTR Modulators and Their Primary Mechanisms
| Compound Name | Primary Mechanism |
| This compound | Potentiator |
| Ivacaftor | Potentiator |
| Lumacaftor | Corrector |
| Tezacaftor | Corrector |
| Elexacaftor (B607289) | Corrector / Potentiator |
| Posenacaftor (B610170) | Corrector |
| Nesolicaftor (B610333) | Amplifier |
Table 2: this compound in Combination Therapy for F508del Mutation (Phase 2 Study NCT03500263)
| Combination Therapy | Patient Group (F508del) | Observed Effect | Source |
| This compound + Posenacaftor + Nesolicaftor | Homozygous for F508del | Significant improvements in sweat chloride concentration and lung function (ppFEV1) | mdpi.comresearchgate.net |
Note: While this table presents data from a specific study, the further development of this exact combination has not been planned. mdpi.comdovepress.com
This compound: Molecular and Cellular Pharmacology and Impact on Rare CFTR Variants
This compound, also known by its code PTI-808, is a chemical compound investigated for its potential therapeutic application in cystic fibrosis (CF). clinicaltrials.euontosight.aiorpha.net It is classified as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, specifically a potentiator. ontosight.aiglpbio.comcysticfibrosisnewstoday.commdpi.commdpi.com
Cystic fibrosis is caused by mutations in the gene encoding the CFTR protein, a chloride and bicarbonate channel crucial for regulating salt and water balance across epithelial cell membranes. ontosight.aimdpi.comcareboxhealth.comresearchgate.netnih.gov Dysfunction of this channel leads to the buildup of thick, sticky mucus in various organs, particularly the lungs and digestive system. ontosight.aicysticfibrosisnewstoday.comnih.gov
This compound functions as a CFTR potentiator. ontosight.aiglpbio.comcysticfibrosisnewstoday.commdpi.commdpi.com Potentiators are a class of CFTR modulators designed to enhance the function of the CFTR protein by increasing the time the chloride channel remains open at the cell surface. ontosight.aiglpbio.comcysticfibrosisnewstoday.commdpi.com This action facilitates enhanced transport of chloride ions across cell membranes, aiming to improve hydration of airway surfaces and aid mucus clearance. ontosight.ai Preclinical studies have indicated that this compound, when used in combination with other modulators such as the corrector Posenacaftor (PTI-801) and the amplifier Nesolicaftor (PTI-428), may restore CFTR function to levels approaching normal in cells expressing the common F508del mutation. glpbio.comcysticfibrosisnewstoday.comacs.org This triple combination therapy targets different aspects of CFTR protein dysfunction: a potentiator like this compound enhances channel gating, a corrector aims to improve protein folding and trafficking to the cell surface, and an amplifier is intended to promote CFTR protein synthesis. mdpi.comisrctn.comcysticfibrosis.org.uk
Preclinical Research Methodologies and Models in Dirocaftor Studies
Patient-Derived Cellular and Organoid Models in Dirocaftor Research
While immortalized and engineered cell lines are powerful tools, models derived directly from patients offer unparalleled insight into how a drug might perform in a clinical setting. These models carry the unique genetic background of the individual, making them essential for preclinical validation and for developing personalized medicine strategies.
Primary HBE cells harvested from the lungs of CF patients during transplantation or from bronchial brushings are considered the "gold standard" for preclinical evaluation of CFTR modulators. cff.org These cells are cultured at an air-liquid interface (ALI), a method that encourages them to differentiate into a pseudostratified epithelium that closely mimics the structure and function of the human airway. nih.gov
The principal method for assessing CFTR function in these cultures is the Ussing chamber assay. researchgate.netphysiologicinstruments.com In this technique, the differentiated HBE cell monolayer is mounted between two chambers, and the flow of ions across the epithelium is measured as an electrical current, known as the short-circuit current (Isc). figshare.comreprocell.compubcompare.ai The addition of compounds that stimulate and then inhibit CFTR allows for the precise quantification of CFTR-mediated chloride transport.
By treating these patient-derived HBE cultures with CFTR modulators like this compound, researchers can directly measure the degree of functional restoration of the individual's own mutant CFTR protein. This provides a highly relevant preclinical assessment of a drug's potential efficacy.
Three-dimensional (3D) intestinal organoids, or "mini-guts," have emerged as a groundbreaking model for predicting individualized drug responses in CF. nih.gov These complex structures are grown from stem cells isolated from small rectal biopsies, a minimally invasive procedure. nih.gov The resulting organoids recapitulate the genetics and physiology of the individual's intestinal epithelium. stemcell.com
The key functional assay used with these organoids is the Forskolin-Induced Swelling (FIS) assay. nih.govhuborganoids.nl Forskolin is a compound that activates CFTR, leading to the secretion of chloride ions and fluid into the central lumen of the organoid, which causes it to swell. stemcell.com The degree and rate of swelling, measured by automated microscopy, serve as a direct readout of CFTR function. huborganoids.nl
In the context of this compound, intestinal organoids have been instrumental. The HIT-CF (Horizon 2020) project in Europe utilized the FIS assay to evaluate the ex vivo response of organoids from CF patients with ultra-rare mutations to a combination of this compound and the corrector posenacaftor (B610170). researchgate.net The study found that a significant number of patients with these rare mutations showed a response in their organoids, demonstrating heterogeneity in response and underscoring the value of this personalized approach. researchgate.net This model allows researchers to stratify patients based on their predicted response, identifying those most likely to benefit from a specific modulator therapy before they are enrolled in a clinical trial. nih.gov
Table 3: Findings from the HIT-CF Organoid Study with this compound/Posenacaftor
| Finding | Implication for this compound Research |
|---|---|
| Response in Ultra-Rare Mutations | A substantial portion of patients with ultra-rare genotypes showed an in vitro response to the this compound/posenacaftor combination. |
| Response Heterogeneity | The level of response varied among individuals, highlighting the need for personalized treatment strategies. |
| Patient Stratification | The organoid model proved effective for identifying potential responders for inclusion in clinical trials. |
| Model Validation | The study helps validate the intestinal organoid model as a predictive biomarker for CFTR modulator therapy. |
Nasal Organoids as a Platform for CFTR Modulator Assessment
Human nasal epithelial (HNE) cells provide a readily accessible source of primary patient tissue for developing preclinical models. Cultured as three-dimensional (3D) organoids, these models recapitulate key features of the airway epithelium and serve as a valuable platform for assessing CFTR modulator activity. Nasal organoids can be generated from cells collected via nasal brush biopsies, a minimally invasive procedure. nih.gov
The primary functional readout from these organoids is the forskolin-induced swelling (FIS) assay. nih.gov In this assay, activation of functional CFTR channels at the organoid lumen by forskolin leads to chloride and fluid secretion into the lumen, causing the organoid to swell. The degree of swelling can be quantified through automated imaging and analysis, serving as a direct measure of CFTR function. nih.gov This platform has been shown to distinguish between individual responses to different modulator therapies, and the swelling activity correlates with both short-circuit current measurements in 2D monolayer cultures and clinical outcomes in patients. nih.gov
While specific studies detailing the use of nasal organoids for the standalone assessment of this compound are not prevalent in publicly available research, the strategy of using patient-derived organoids to guide therapy was central to the clinical development of the this compound-containing triple combination. The CHOICES clinical trial was designed to use organoids to test treatment effectiveness before administration to patients. cysticfibrosisnewstoday.com Furthermore, the European HIT-CF project utilized intestinal organoids to test the this compound, posenacaftor, and nesolicaftor (B610333) combination on cells from patients with rare CFTR mutations to identify likely responders for clinical trials. clinicaltrials.govresearchgate.net This approach underscores the utility of organoid platforms, including those derived from nasal epithelia, as a crucial tool for personalized medicine in cystic fibrosis.
Table 1: Characteristics of Nasal Organoid Platform for CFTR Modulator Assessment
| Feature | Description | Relevance to this compound |
|---|---|---|
| Cell Source | Primary human nasal epithelial cells from patients. | Allows for testing on patient-specific and rare mutations. |
| Model System | 3D self-organizing organoids. | Mimics in vivo airway physiology more closely than 2D cultures. |
| Primary Assay | Forskolin-Induced Swelling (FIS). | Quantifies CFTR-mediated ion and fluid transport. |
| Key Advantage | Minimally invasive sample collection. | Facilitates recruitment for preclinical and clinical studies. |
| Application | Personalized medicine, prediction of drug response. | Aligns with the strategy used in clinical trials involving the this compound combination therapy. cysticfibrosisnewstoday.com |
Airway Organoids and Induced Pluripotent Stem Cell (iPSC) Derived Models
Beyond nasal organoids, more complex airway organoids and models derived from induced pluripotent stem cells (iPSCs) represent another frontier in preclinical CFTR modulator research.
Airway Organoids , often derived from human bronchial epithelial (HBE) cells obtained from lung tissue, create a pseudostratified epithelium consisting of basal cells, ciliated cells, and mucus-producing cells. mdpi.com These models are considered a gold standard for preclinical testing of CFTR modulators. mdpi.com Preclinical studies of the combination therapy including this compound were conducted on human bronchial epithelial cells, the same cell type used to generate these robust organoid models. cysticfibrosisnewstoday.com Like nasal organoids, airway organoids can be used in functional swelling assays to assess CFTR function. semanticscholar.org
Induced Pluripotent Stem Cell (iPSC) models offer a renewable and versatile source of patient-specific cells. Somatic cells, such as skin or blood cells, can be reprogrammed into iPSCs, which can then be differentiated into various cell types, including airway epithelial cells. cff.org This technology allows for the generation of large numbers of disease-relevant cells from patients with rare mutations without the need for invasive biopsies. researchgate.net iPSC-derived airway models can be grown as 3D spheroids for swelling assays or as polarized monolayers for electrophysiological studies. semanticscholar.org These models have been successfully used to detect genotype-specific differences in CFTR function and response to various CFTR modulators. nih.gov While specific data on this compound's evaluation in iPSC models is not detailed in available literature, this platform represents a key methodology for the preclinical development of new CFTR-directed therapies.
Methodologies for Assessing CFTR Function in Preclinical Settings
Electrophysiological Techniques (e.g., Ussing Chamber, Patch-Clamp)
Electrophysiological techniques provide a direct and quantitative measurement of ion channel function and are fundamental in the preclinical characterization of CFTR modulators like this compound.
Ussing Chamber: This technique measures ion transport across an epithelial monolayer cultured on a permeable membrane support. mdpi.com The cell layer separates two chambers filled with physiological solution, and electrodes measure the transepithelial voltage and current. By clamping the voltage to zero, the short-circuit current (Isc) can be recorded, which reflects the net ion movement across the epithelium. mdpi.com In the context of CFTR research, specific activators (like forskolin) and inhibitors are used to isolate the CFTR-dependent chloride current. For a potentiator like this compound, the Ussing chamber assay would be used to demonstrate an increase in the CFTR-mediated Isc in the presence of a CFTR activator, indicating enhanced channel gating.
Patch-Clamp: This is the gold-standard technique for studying the properties of individual ion channels. wordpress.com A micropipette with a very small tip is sealed onto the cell membrane, electrically isolating a small "patch" of the membrane that may contain one or more ion channels. researchgate.net In the whole-cell configuration, the technique measures the total current from all channels on the cell surface. In excised-patch configurations, it allows for the detailed study of single-channel behavior. For a potentiator, patch-clamp analysis can precisely quantify its effect on the channel's open probability (Po), which is the fraction of time the channel is open and conducting ions.
Table 2: Application of Electrophysiological Techniques for a CFTR Potentiator
| Technique | Parameter Measured | Expected Effect of a Potentiator (like this compound) |
|---|---|---|
| Ussing Chamber | Short-circuit current (Isc) | Increase in forskolin-stimulated chloride current. |
| Patch-Clamp | Channel open probability (Po) | Significant increase in the probability of the channel being in an open state. |
| Patch-Clamp | Single-channel conductance | Typically no change; potentiators primarily affect gating, not how many ions pass through the open pore per unit of time. |
Functional Assays for Chloride Secretion (e.g., Iodide Efflux)
Cell-based functional assays that measure chloride secretion provide a higher-throughput method for screening and characterizing CFTR modulators. The iodide efflux assay is a widely used method to assess the function of a large population of CFTR channels in intact cells. researchgate.net
In this assay, cells expressing the CFTR protein are first loaded with iodide. After washing away the extracellular iodide, the cells are stimulated with a CFTR activator, such as forskolin. If the CFTR channels are functional, they will open and allow the iodide ions to flow out of the cell into the surrounding medium. The rate of iodide efflux is then measured over time, typically using an iodide-selective electrode. nih.gov A higher rate of iodide efflux corresponds to greater CFTR channel activity. nih.gov This assay is highly effective for identifying and characterizing the activity of potentiators like this compound, which would be expected to significantly increase the rate of iodide efflux from cells expressing rescuable CFTR mutants. researchgate.net
Assessment of CFTR Protein Trafficking and Maturation in Cellular Contexts
Mutations like F508del cause the CFTR protein to misfold, preventing its proper processing and trafficking to the cell surface. nih.gov Assessing the maturation of the CFTR protein is therefore critical, especially when evaluating therapies that include a corrector component, as was the case for the this compound triple combination.
The most common method for this assessment is Western blot analysis . mdpi.com The CFTR protein undergoes glycosylation as it matures. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum. The mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is the form present at the cell surface. nih.gov In cells with the F508del mutation, there is a marked reduction or absence of Band C. CFTR correctors, like posenacaftor, act to improve protein folding and trafficking, which is visualized on a Western blot as an increase in the intensity of Band C relative to Band B. youtube.com While this compound as a potentiator does not directly affect trafficking, its efficacy is dependent on the presence of CFTR channels at the cell surface. Therefore, assays confirming the successful trafficking and maturation of CFTR by a partner corrector are an indispensable part of the preclinical data package for a combination therapy.
Table 3: Expected Western Blot Results for CFTR Modulators
| Condition | CFTR Form (Band B - Immature) | CFTR Form (Band C - Mature) | Interpretation |
|---|---|---|---|
| Untreated F508del Cells | Predominantly present | Absent or very low | Defective protein trafficking and maturation. |
| Corrector-Treated Cells | Present | Increased intensity | Corrector partially rescues protein folding and trafficking. |
| Potentiator-Treated Cells | Predominantly present | Absent or very low | Potentiator does not correct the underlying trafficking defect. |
| Corrector + Potentiator | Present | Increased intensity | Combination therapy rescues trafficking (corrector) and enhances function (potentiator) of the mature protein. |
Dirocaftor in Combination Therapies: Synergistic Approaches
Rationale for Multi-Compound CFTR Modulator Strategies
Cystic fibrosis is caused by mutations in the CFTR gene, which result in a defective protein that is either absent from the cell surface or dysfunctional. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and, even if it reaches the cell surface, exhibits impaired channel gating. nih.gov This multifaceted nature of the F508del defect necessitates a multi-pronged therapeutic approach.
A single type of CFTR modulator is often insufficient to fully restore protein function. For instance, a corrector may improve the processing and trafficking of the CFTR protein to the cell surface, but the channel may still have a low open probability (the likelihood of the channel being open). Conversely, a potentiator can increase the open probability of the channel, but there may be an insufficient number of CFTR proteins at the cell surface for it to act upon. Therefore, a combination of a corrector and a potentiator is a more effective strategy. clinicaltrials.gov
To further enhance this effect, a third component, a CFTR amplifier, can be introduced. Amplifiers work to increase the amount of CFTR protein available in the cell. researchgate.net By combining a corrector, a potentiator, and an amplifier, it is possible to address the multiple defects of the F508del-CFTR protein: increasing the amount of protein, ensuring its correct folding and trafficking, and enhancing its function at the cell surface. This synergistic approach aims to achieve a level of CFTR function that is closer to that of the wild-type protein, leading to more significant clinical benefits.
Dirocaftor as a Potentiator Component in Triple Combinations
This compound (PTI-808) is a CFTR potentiator designed to hold the gate of the CFTR channel in an open conformation, thereby increasing the flow of chloride ions. nih.gov It is a central component of an investigational triple combination therapy that also includes a corrector and an amplifier.
Nesolicaftor (B610333) (PTI-428) is a CFTR amplifier that works to increase the amount of CFTR protein produced by the cell. larvol.com In preclinical studies, nesolicaftor has been shown to increase the expression of CFTR mRNA. nih.gov By increasing the substrate for the cellular machinery responsible for protein production, nesolicaftor provides a larger pool of CFTR protein for the corrector, posenacaftor (B610170), to act upon. This, in turn, leads to a greater number of channels at the cell surface for this compound to potentiate. The addition of nesolicaftor to the dual combination of a corrector and a potentiator has been shown to result in a greater improvement in CFTR function. larvol.com
Clinical trial data has demonstrated the benefit of this triple combination. In a phase 2 study involving patients homozygous for the F508del mutation, the triple combination of this compound, posenacaftor, and nesolicaftor led to significant improvements in lung function and a reduction in sweat chloride concentration.
Table 1: Clinical Trial Results for this compound Triple Combination Therapy in F508del Homozygous Patients
| Endpoint | Improvement with Triple Combination | Reference |
| Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) | 8 percentage point mean absolute improvement over placebo at day 28 | larvol.com |
| Sweat Chloride Concentration | -29 mmol/L mean improvement compared to pooled placebo at day 28 |
This table presents data from a phase 2 clinical trial of the this compound, posenacaftor, and nesolicaftor combination therapy.
Molecular Basis of Enhanced CFTR Function in Preclinical Combination Studies
Preclinical studies using cellular models have been instrumental in elucidating the molecular mechanisms underlying the synergistic effects of the this compound-containing triple combination therapy.
In preclinical studies utilizing human bronchial epithelial cells from donors homozygous for the F508del mutation, the combination of this compound, posenacaftor, and nesolicaftor has been shown to restore CFTR function to near-normal levels. nih.gov This restoration of function is a direct result of the coordinated action of the three compounds, each targeting a different aspect of the F508del-CFTR defect. The amplifier increases the amount of protein, the corrector improves its folding and trafficking, and the potentiator enhances the function of the channels that reach the cell surface.
The synergistic effect of the triple combination therapy is rooted in its impact on both CFTR biogenesis and channel gating.
CFTR Biogenesis: The combination of the amplifier, nesolicaftor, and the corrector, posenacaftor, leads to an increased quantity of mature, properly folded CFTR protein at the cell surface. Nesolicaftor increases the amount of CFTR mRNA, providing more templates for protein synthesis. nih.gov Posenacaftor then facilitates the correct folding of this increased pool of protein, allowing it to pass the cell's quality control mechanisms and be trafficked to the plasma membrane. researchgate.net
Channel Gating: Once the corrected CFTR channels are at the cell surface, this compound acts to increase their open probability. nih.gov By holding the channel's gate open for longer periods, this compound facilitates a greater flow of chloride ions, which is essential for proper hydration of the airway surfaces.
The combination of these actions—more channels at the surface and more efficient channels—results in a level of chloride transport that is significantly higher than what can be achieved with single or dual modulator therapies.
Medicinal Chemistry and Structure Activity Relationships of Dirocaftor and Analogues
Discovery and Optimization of Dirocaftor Chemical Scaffold
The discovery and optimization of CFTR modulators like this compound typically involve systematic approaches to identify compounds that can restore the function of defective CFTR protein.
High-Throughput Screening (HTS) Approaches for Potentiator Identification
High-throughput screening (HTS) is a fundamental technique in drug discovery that enables the rapid testing of large libraries of chemical compounds against a specific biological target bmglabtech.comresearchgate.net. For CFTR potentiators, HTS assays are designed to identify molecules that can increase the activity of the CFTR chloride channel, particularly in the presence of mutations that impair its gating researchgate.netnih.gov. These assays often utilize cell-based systems expressing mutant CFTR and measure chloride ion transport or membrane potential changes using fluorescence or luminescence-based readouts bmglabtech.com. The speed and efficiency of HTS allow for the screening of millions of compounds to identify initial "hits" that show potential CFTR potentiator activity researchgate.netyoutube.com. These hits then serve as starting points for further medicinal chemistry optimization bmglabtech.com. This compound, like other CFTR modulators such as ivacaftor (B1684365), was identified through HTS nih.gov.
Structure-Activity Relationship (SAR) Studies for Potency and Selectivity
Following the identification of hit compounds from HTS, structure-activity relationship (SAR) studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties nih.govnih.gov. SAR involves systematically modifying the chemical structure of the hit compound and evaluating how these changes affect its biological activity scirp.org. This iterative process helps to understand which parts of the molecule are essential for binding to and activating CFTR and which modifications can improve efficacy or reduce off-target effects nih.govnih.gov. For CFTR potentiators, SAR studies aim to enhance the ability of the compound to increase the open probability of the CFTR channel nih.gov. These studies can involve synthesizing numerous analogues with variations in functional groups, substituents, and scaffold modifications nih.gov. The data generated from SAR studies guide the design of more potent and selective CFTR potentiators nih.gov.
Chemical Class of this compound: Quinolinone-3-Carboxamide Derivatives
This compound belongs to the chemical class of quinolinone-3-carboxamide derivatives pharmacompass.com. Its chemical name is N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide orpha.netorpha.net. The core structure features a quinolinone ring system substituted at the 3-position with a carboxamide group pharmacompass.com. The nitrogen of the carboxamide is further substituted with a phenyl ring that contains hydroxyl and bis(trimethylsilyl) groups orpha.netuni.lu. This structural motif is shared by other CFTR modulators, including ivacaftor nih.govmdpi.com.
Comparison of this compound's Structural Features with Other CFTR Potentiators (e.g., Ivacaftor/VX-770)
Table 1: Comparison of Structural Features: this compound vs. Ivacaftor
| Feature | This compound | Ivacaftor (VX-770) |
| Chemical Class | Quinolinone-3-Carboxamide Derivative | Quinolinone-3-Carboxamide Derivative |
| Phenyl Ring Substituents | Two trimethylsilyl (B98337) groups, one hydroxyl group orpha.netuni.lu | Two tert-butyl groups, one hydroxyl group nih.govmdpi.com |
| Core Scaffold | 4-oxo-1H-quinoline-3-carboxamide orpha.netpharmacompass.com | 4-oxo-1,4-dihydroquinoline-3-carboxamide nih.govmdpi.com |
Design and Synthesis of Novel this compound Analogues for Improved Modulatory Properties
The design and synthesis of novel analogues of this compound are driven by the goal of improving its modulatory properties, such as increasing potency, enhancing efficacy across a wider range of CFTR mutations, improving pharmacokinetic profiles, or reducing potential for off-target effects. This process involves applying the knowledge gained from SAR studies to create new chemical entities with subtle or significant structural modifications nih.govnih.gov. Synthetic organic chemistry techniques are employed to build these new molecules google.com. Researchers might explore variations in the quinolinone core, the linker region, or the substituents on the phenyl ring nih.gov. The resulting analogues are then evaluated in functional assays to assess their ability to potentiate CFTR activity researchgate.net. This iterative cycle of design, synthesis, and testing is fundamental to optimizing the pharmacological properties of the compound. While specific details on the design and synthesis of this compound analogues beyond its core structure are not extensively detailed in the provided search results, the general principles of medicinal chemistry and SAR would apply to such efforts nih.govnih.gov.
Strategies for Overcoming Limitations in Potentiator Design (e.g., protein stability, pharmacokinetic properties in research)
Research into CFTR potentiator design also focuses on addressing limitations that can affect their efficacy and clinical utility. These limitations can include issues related to protein stability and pharmacokinetic properties.
Strategies to overcome limitations in potentiator design in a research context include:
Improving Protein Stability: Some CFTR mutations lead to a protein that is unstable at the cell surface, even if its gating function is enhanced by a potentiator mdpi.com. Research strategies might involve combining potentiators with correctors, which help improve CFTR folding and trafficking to the cell membrane, thus increasing the amount of protein available for the potentiator to act upon mdpi.commdpi.com. Additionally, exploring potentiators that might also have a stabilizing effect on the CFTR protein at the membrane is an area of investigation mdpi.com.
Optimizing Pharmacokinetic Properties: Favorable pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for a drug's effectiveness. Research efforts aim to design potentiator molecules with improved ADME profiles. This can involve modifying the chemical structure to enhance oral bioavailability, reduce rapid metabolism by enzymes like CYP3A (which is involved in ivacaftor metabolism) wikipedia.orgdrugbank.com, or alter protein binding to ensure sufficient free drug concentration at the target site drugbank.com. Deuteration, as seen with deutivacaftor, is one strategy explored to improve metabolic stability acs.orgcff.org.
These research strategies are essential for developing next-generation CFTR potentiators and combination therapies that can provide greater benefit to individuals with CF, particularly those with mutations that are not fully addressed by existing treatments mdpi.comnih.gov.
Dirocaftor S Role Within the Landscape of Cftr Modulator Research
Classification of CFTR Modulators and Dirocaftor's Position
CFTR modulators are broadly classified based on their mechanism of action in addressing the specific defects caused by different CFTR mutations.
Distinctions Between Potentiators, Correctors, and Amplifiers
The primary classes of CFTR modulators include potentiators, correctors, and amplifiers. Potentiators are small molecules that enhance the gating function of CFTR, increasing the probability that the channel is open to allow chloride ion transport across the cell membrane. nih.govlabcompare.comnih.gov They are typically effective for mutations where the CFTR protein is present at the cell surface but exhibits reduced channel opening. Correctors, on the other hand, address mutations that result in misfolded CFTR protein or impaired trafficking to the cell surface. nih.govnih.govguidetopharmacology.org Correctors help the protein achieve the correct three-dimensional shape and reach the plasma membrane where it can function. nih.govguidetopharmacology.org Amplifiers represent a distinct class of modulators that aim to increase the amount of CFTR protein produced by promoting protein synthesis or enhancing mRNA stability. wikipedia.orguni-goettingen.demedkoo.com
This compound is classified as a CFTR potentiator. nih.govnih.govchemscene.commedchemexpress.comnih.govncl.ac.uk Its intended function is to enhance the activity of CFTR channels, particularly those that are present at the cell surface but have impaired gating. nih.govchemscene.comncl.ac.uk
The Concept of "Agnostic" CFTR Modulators
The term "agnostic" CFTR modulators refers to therapeutic approaches that are potentially beneficial regardless of the specific CF-causing mutation. While many CFTR modulators are mutation-specific or effective for a limited range of mutations, some emerging strategies aim for broader applicability. Amplifiers, such as nesolicaftor (B610333) (PTI-428), which was studied in combination with this compound, are sometimes described as "agnostic" because their mechanism of promoting CFTR protein synthesis could theoretically benefit patients with various mutations, including those that result in little to no protein production or unstable mRNA. wikipedia.orguni-goettingen.demedkoo.com This contrasts with modulators like potentiators and correctors, which typically target specific defects in protein folding, trafficking, or gating.
Comparative Preclinical Analysis with Approved CFTR Modulators
Preclinical studies are essential for evaluating the potential efficacy and mechanisms of novel CFTR modulators before their assessment in clinical trials. This compound has been investigated in preclinical settings, often as part of a combination therapy.
Comparison of Molecular Efficacy in Cellular Models
Preclinical studies involving this compound have frequently assessed its efficacy in cellular models, particularly in the context of combination therapy with other modulators like posenacaftor (B610170) (a corrector) and nesolicaftor (an amplifier). In vitro studies utilizing human bronchial epithelial cells from donors homozygous for the F508del mutation have shown that the combination of this compound, posenacaftor, and nesolicaftor increased CFTR chloride transport activity. These studies indicated that the level of CFTR function restoration achieved with this triple combination was comparable to that elicited by the elexacaftor (B607289) combination, a highly effective approved therapy. This compound is also noted to bear structural similarities to ivacaftor (B1684365) (VX-770), an approved CFTR potentiator. nih.gov
Differential Mechanisms of Potentiation
Potentiators like this compound enhance CFTR function by increasing the open probability of the channel. nih.govlabcompare.comnih.gov Approved potentiators, such as ivacaftor, are understood to bind to the CFTR protein and stabilize its open state, thereby facilitating chloride transport. nih.govlabcompare.com Ivacaftor's mechanism has been described as enhancing CFTR channel opening in a phosphorylation-dependent and ATP-independent manner, binding at the interface between transmembrane domains. nih.govlabcompare.com While this compound also functions as a potentiator, detailed comparative analyses specifically delineating the differential molecular mechanisms by which this compound and other approved potentiators like ivacaftor interact with and potentiate CFTR are not extensively detailed in the provided search results, beyond the general description of increasing open probability and structural similarities to VX-770. nih.gov The existence of different potentiators suggests that variations in binding sites or interaction dynamics with the CFTR protein could contribute to differential effects or efficacy profiles, particularly in combination therapies.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Dirocaftor’s mechanism of action using established frameworks?
- Methodological Answer : Apply structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific cell lines or animal models.
- Intervention: this compound dosage or administration routes.
- Outcome: Biomarker changes or therapeutic efficacy.
These frameworks ensure clarity and alignment with scientific objectives .
Q. What methodologies are optimal for conducting a systematic literature review on this compound’s pharmacological properties?
- Methodological Answer : Use databases (PubMed, Scopus) with keywords like “this compound AND pharmacokinetics” or “this compound AND in vitro studies”. Employ documentary analysis to synthesize data from peer-reviewed journals, patents, and preclinical reports. Prioritize recent studies (last 5–10 years) and cross-reference citation trails to identify knowledge gaps .
Q. How should researchers design initial in vitro experiments to assess this compound’s target binding affinity?
- Methodological Answer : Use dose-response assays (e.g., IC50/EC50 calculations) and control groups (e.g., untreated cells or competitor compounds). Validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure reproducibility by documenting protocols in line with journal guidelines (e.g., Beilstein Journal’s experimental section standards) .
Advanced Research Questions
Q. What experimental strategies can address contradictory findings in this compound’s efficacy across different disease models?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., model species, genetic backgrounds, dosing regimens). Use principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., assay sensitivity) or biological variability. Replicate studies under standardized conditions to isolate confounding factors .
Q. How can researchers optimize high-throughput screening (HTS) pipelines to identify this compound’s off-target effects?
- Methodological Answer : Implement multi-omics approaches (proteomics, transcriptomics) to profile off-target interactions. Use statistical power analysis to determine sample sizes and reduce false positives. Validate hits with CRISPR-based gene knockout models or chemical inhibition assays. Ensure data rigor through blinded analysis and independent replication .
Q. What integrative approaches resolve challenges in translating this compound’s preclinical results to clinical trials?
- Methodological Answer : Apply translational frameworks like Phase 0 microdosing studies or patient-derived organoid models. Use PICOT to align preclinical endpoints (e.g., tumor shrinkage in mice) with clinical outcomes (e.g., progression-free survival). Address ethical considerations (e.g., informed consent protocols) and regulatory requirements early in study design .
Data Analysis & Contradiction Management
Q. What statistical methods are suitable for analyzing heterogeneous data from this compound’s multi-center studies?
- Methodological Answer : Employ mixed-effects models to account for inter-center variability. Use Bayesian meta-analysis to pool data while adjusting for study-specific biases. Validate findings with sensitivity analyses and preregister hypotheses to avoid post hoc data dredging .
Q. How can researchers reconcile conflicting results between this compound’s biochemical assays and computational predictions?
- Methodological Answer : Apply convergent validity testing by comparing computational docking scores with experimental binding data (e.g., SPR). Investigate discrepancies through molecular dynamics simulations or mutagenesis studies to identify structural determinants of binding .
Table: Frameworks for Structuring this compound Research Questions
Key Considerations
- Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies and adhere to data management plans (e.g., FAIR principles for data sharing) .
- Interdisciplinary Collaboration : Integrate chemists, biologists, and clinicians to address this compound’s multifaceted research challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
